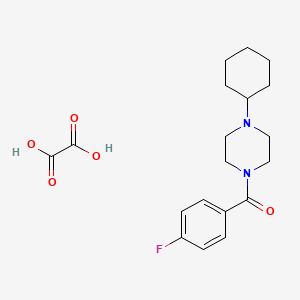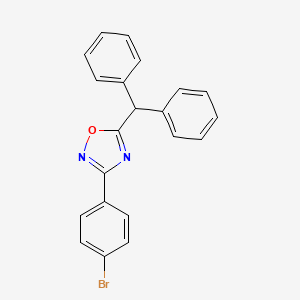![molecular formula C15H14F3NO B4899891 (4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B4899891.png)
(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine, also known as MTFB, is a chemical compound that has been widely studied for its potential applications in scientific research. MTFB is a member of the phenylalkylamine class of compounds, which are known to have a range of biological activities.
Mecanismo De Acción
(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine is thought to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting this activity, this compound can increase the levels of dopamine in the brain, which could have a range of therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have shown that this compound has activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have activity against the dopamine transporter, which could make it useful in the treatment of Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine in lab experiments is its potential as a novel drug target. This compound has been shown to have activity against a range of disease targets, which could make it useful in the development of new drugs. In addition, this compound is relatively easy to synthesize, which could make it a cost-effective option for lab experiments. However, one of the main limitations of using this compound in lab experiments is the lack of research on its safety and toxicity. Further research is needed to fully understand the safety and toxicity of this compound.
Direcciones Futuras
There are several future directions for research on (4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine. One possible direction is to further explore its potential as an anticancer agent. In vitro studies have shown that this compound has activity against a range of cancer cell lines, but further research is needed to fully understand its potential as a cancer treatment. Another possible direction is to explore its potential as a novel drug target. This compound has been shown to have activity against a range of disease targets, which could make it useful in the development of new drugs. Finally, further research is needed to fully understand the safety and toxicity of this compound, which could inform its potential use in clinical settings.
Métodos De Síntesis
(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst, while the Buchwald-Hartwig amination reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have activity as a dopamine transporter inhibitor, which could make it useful in the treatment of Parkinson's disease. In pharmacology, this compound has been studied for its potential as an anticancer agent, as it has been shown to have activity against a range of cancer cell lines. In medicinal chemistry, this compound has been studied for its potential as a novel drug target, as it has been shown to have activity against a range of disease targets.
Propiedades
IUPAC Name |
4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-8-6-13(7-9-14)19-10-11-2-4-12(5-3-11)15(16,17)18/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQIWIWKCAKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899818.png)
![2-isopropyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4899821.png)
![5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899829.png)

![7-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899841.png)
![4-methyl-6-(4-methyl-1-piperazinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4899851.png)
![6-[(4-propoxybenzoyl)amino]hexanoic acid](/img/structure/B4899853.png)
![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899854.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899870.png)
![4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4899877.png)

![2,2'-[[(2-ethylhexyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4899899.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide](/img/structure/B4899919.png)